

Introduction: The Architectural Significance of Tos-PEG10-Tos in Bioconjugation

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Compound of Interest

Compound Name: Tos-PEG10-Tos

CAS No.: 109635-64-5

Cat. No.: B169455

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In the landscape of modern drug development and biotechnology, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, stands as a fundamental strategy to enhance the therapeutic properties of molecules.^{[1][2]} This technique is pivotal for improving the pharmacokinetics of therapeutics by increasing their solubility, extending their in vivo half-life, and reducing immunogenicity.^{[1][2][3][4]} Central to this process are PEG linkers, which must be chemically "activated" to react with target biomolecules, as the terminal hydroxyl groups of a standard PEG polymer are relatively inert.^[1]

Among the diverse array of activated PEGs, **Tos-PEG10-Tos** emerges as a critical tool for researchers. It is a homobifunctional, monodisperse PEG linker. This guide provides a comprehensive examination of the structure of **Tos-PEG10-Tos**, its underlying chemical principles, and its practical application in scientific research, particularly for professionals in drug development.

Part 1: Deconstructing the Molecular Architecture of Tos-PEG10-Tos

Tos-PEG10-Tos is a precisely defined chemical entity. Its name encapsulates its three core components: two terminal tosyl (Tos) groups and a central polyethylene glycol (PEG) chain composed of exactly ten ethylene glycol units.

- The PEG Backbone (PEG10): The core of the molecule is a chain of ten repeating ethylene glycol units (-CH₂CH₂O-). This discrete PEG chain (monodisperse) ensures a uniform length and a precise molecular weight, which is critical for reproducibility in GMP manufacturing and clinical applications.^[5] The PEG segment imparts essential properties such as high water solubility and biocompatibility, which are crucial for biological applications.^{[6][7]}
- The Tosyl Activating Groups (Tos): At both ends of the PEG10 chain, the terminal hydroxyl groups are replaced by p-toluenesulfonyl groups, commonly known as tosyl groups (CH₃C₆H₄SO₂-). This transformation is the key to the linker's functionality. The tosyl group is an excellent leaving group because the resulting tosylate anion is stabilized by resonance.^[1] This chemical property converts the otherwise inert PEG terminus into a highly reactive site for nucleophilic substitution.^{[1][8]}

The complete chemical structure can be represented as: CH₃C₆H₄SO₂-O-(CH₂CH₂O)₁₀-SO₂C₆H₄-CH₃

Below is a diagram illustrating the molecular structure.

Caption: Chemical structure of **Tos-PEG10-Tos**.

Part 2: Physicochemical and Reactive Properties

The utility of **Tos-PEG10-Tos** in a research setting is defined by its physical properties and its chemical reactivity. These characteristics dictate its handling, storage, and application in experimental protocols.

Quantitative Data Summary

Property	Value	Significance for Researchers
Chemical Formula	$C_{32}H_{48}O_{14}S_2$	Defines the elemental composition.
Molecular Weight	Approx. 712.8 g/mol	Crucial for stoichiometric calculations in conjugation reactions.
Appearance	White to off-white solid or viscous liquid	Guides physical handling and preparation of solutions.
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM). ^{[9][10]}	High solubility in aqueous buffers is ideal for bioconjugation with proteins and other biologics. Solubility in organic solvents facilitates synthesis and modification steps.
Purity	Typically >95%	High purity is essential for reproducible results and avoiding side reactions in sensitive applications.
Storage Conditions	Store at -20°C, desiccated and protected from light. ^[9]	Proper storage is critical to prevent hydrolysis of the reactive tosylate groups and maintain linker integrity.

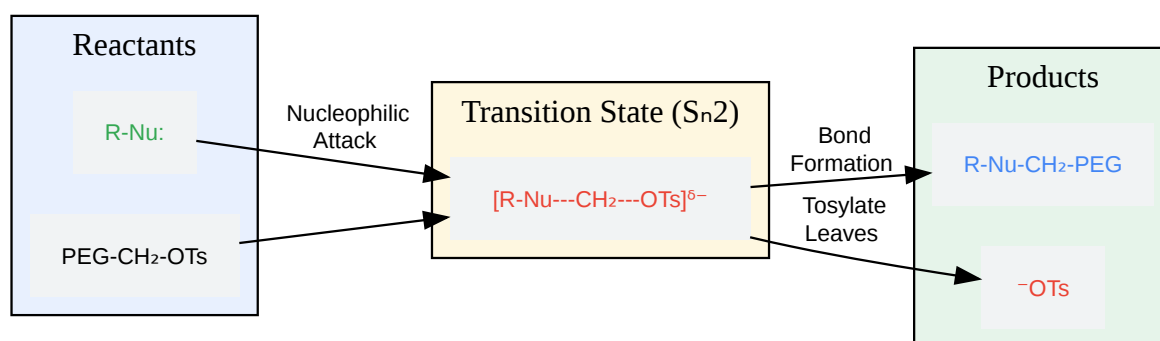
The Chemistry of Activation: Mechanism of Nucleophilic Substitution

The functionality of **Tos-PEG10-Tos** hinges on the principle of nucleophilic substitution. The tosylate group is an exceptional leaving group, making the terminal carbon atoms of the PEG chain highly electrophilic and thus susceptible to attack by nucleophiles.

Common nucleophiles found on biomolecules include:

- Amines (-NH₂): Abundant in the lysine residues and N-termini of proteins.[1]
- Thiols (-SH): Found in the cysteine residues of proteins.[1]
- Hydroxyls (-OH): Present on serine, threonine, and tyrosine residues, though generally less reactive than amines or thiols.[1]

The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom attached to the tosylate, displacing the tosylate anion and forming a stable covalent bond with the PEG chain.[7] This direct linkage is advantageous as it does not introduce additional atoms at the conjugation site.[1]



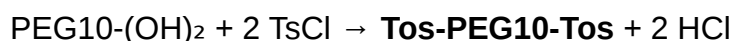
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Caption: S_N2 mechanism of **Tos-PEG10-Tos** conjugation.

Part 3: Synthesis and Application in Drug Development

General Synthesis Pathway

Tos-PEG10-Tos is synthesized from its corresponding diol, PEG10-(OH)₂. The synthesis involves the reaction of the terminal hydroxyl groups with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[11][12]



Careful control of stoichiometry and reaction conditions is necessary to ensure ditosylation and minimize the formation of the monofunctionalized intermediate (Tos-PEG10-OH). Purification is typically achieved using chromatography to isolate the desired high-purity product.

Core Applications in Research and Therapeutics

The homobifunctional nature of **Tos-PEG10-Tos** makes it an ideal crosslinking agent to connect two molecules or to link a molecule to a surface.

- **Protein and Peptide Modification:** It can be used to crosslink proteins or peptides, forming dimers or larger conjugates. This is valuable in creating stabilized protein complexes or for studying protein-protein interactions.[\[6\]](#)
- **Antibody-Drug Conjugates (ADCs):** PEG linkers are integral to modern ADCs, where they connect a cytotoxic drug to a monoclonal antibody.[\[5\]](#)[\[13\]](#) The PEG component enhances the solubility and stability of the ADC, contributing to a better therapeutic index.[\[3\]](#)[\[13\]](#)
- **PROTAC Development:** In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) utilize a linker to bring a target protein and an E3 ubiquitin ligase into proximity. **Tos-PEG10-Tos** can serve as a precursor for synthesizing these versatile linkers. [\[5\]](#)
- **Nanoparticle and Surface Functionalization:** The reactive tosyl groups can be used to covalently attach PEG chains to the surface of nanoparticles, liposomes, or medical devices. [\[2\]](#)[\[13\]](#) This "PEGylation" creates a "stealth" layer that helps evade the immune system, prolonging circulation time for drug delivery systems.[\[14\]](#)
- **Hydrogel Formation:** The ability to crosslink two molecules allows **Tos-PEG10-Tos** to be used in the formation of biocompatible hydrogels for applications in tissue engineering and sustained drug release.[\[5\]](#)

Part 4: Experimental Protocol: Conjugation of Tos-PEG10-Tos to a Model Amine-Containing Molecule

This protocol provides a generalized workflow for the conjugation of **Tos-PEG10-Tos** to a molecule containing a primary amine (R-NH₂), such as a peptide or protein.

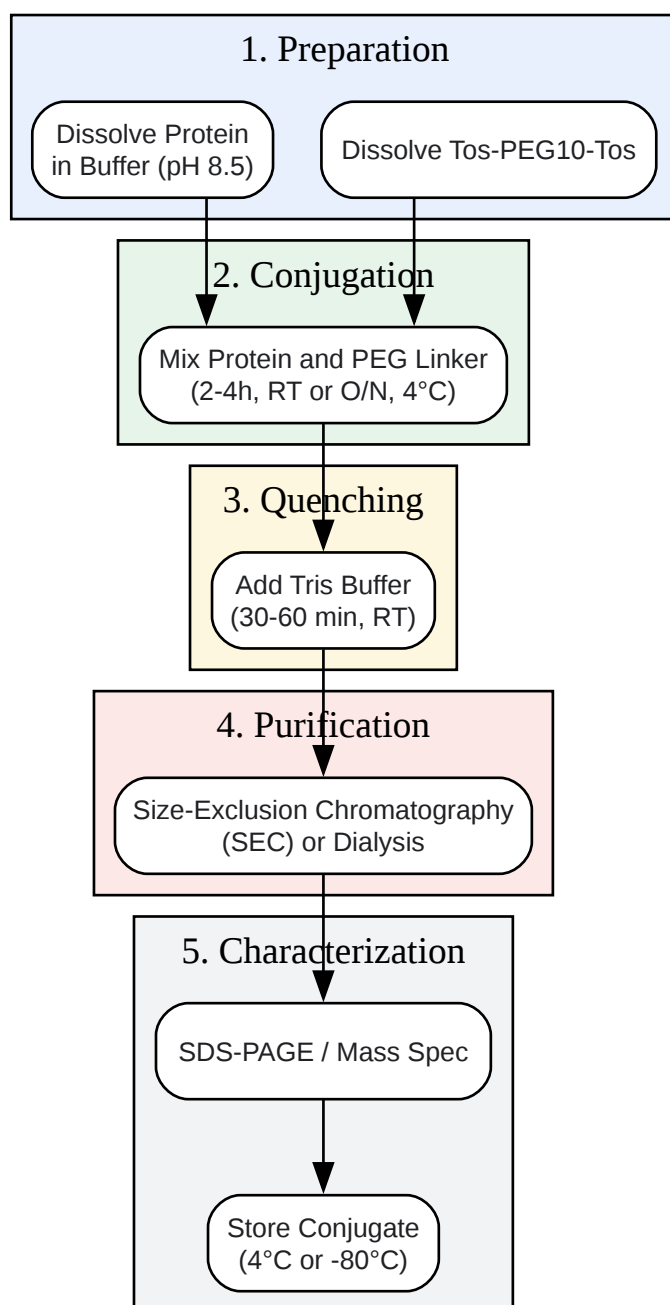
Materials and Reagents:

- **Tos-PEG10-Tos**
- Amine-containing molecule (e.g., Lysozyme as a model protein)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
- Quenching Reagent: 1 M Tris-HCl, pH 8.0
- Purification System: Size-Exclusion Chromatography (SEC) or Dialysis materials
- Anhydrous DMSO or DMF (if needed to dissolve linker)

Step-by-Step Methodology:

- Preparation of Reactants:
 - Rationale: The reaction is sensitive to water, which can hydrolyze the tosylate groups. Buffers should be freshly prepared and degassed.
 - Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Immediately before use, dissolve **Tos-PEG10-Tos** in a small amount of anhydrous DMSO or directly in the reaction buffer to a stock concentration of 10-20 mg/mL.
- Conjugation Reaction:
 - Rationale: A slightly alkaline pH (8.5-9.0) deprotonates the primary amines (-NH₂ to -NH₂), increasing their nucleophilicity and reaction efficiency.^[7] A molar excess of the PEG linker is used to drive the reaction towards the desired product.
 - Add a 5- to 20-fold molar excess of the dissolved **Tos-PEG10-Tos** to the protein solution. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Reaction progress can be monitored by taking aliquots over time.

- Quenching the Reaction:
 - Rationale: A quenching reagent with a high concentration of primary amines (like Tris) is added to react with and consume any remaining unreacted **Tos-PEG10-Tos**, preventing further modification of the target molecule.
 - Add the quenching reagent to the reaction mixture to a final concentration of 20-50 mM.
 - Allow the quenching reaction to proceed for 30-60 minutes at room temperature.
- Purification of the Conjugate:
 - Rationale: It is critical to remove unreacted PEG linker, quenching reagent, and any unconjugated protein to obtain a pure final product.
 - Use Size-Exclusion Chromatography (SEC) to separate the larger PEGylated conjugate from the smaller, unreacted components.
 - Alternatively, for larger proteins, dialysis against a suitable buffer (e.g., PBS) can be used to remove small molecule impurities.
- Characterization and Storage:
 - Rationale: Characterization confirms the success of the conjugation and quantifies the degree of PEGylation.
 - Analyze the purified conjugate using SDS-PAGE, which will show a shift in molecular weight corresponding to the attached PEG chains.
 - Use techniques like MALDI-TOF mass spectrometry to confirm the mass of the conjugate.
 - Store the final purified conjugate in a suitable buffer at 4°C for short-term use or at -80°C for long-term storage.



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Caption: Experimental workflow for bioconjugation.

Conclusion

Tos-PEG10-Tos is a powerful and versatile chemical tool for researchers in drug development and materials science. Its well-defined, bifunctional structure, centered around a hydrophilic

PEG10 core and activated by two highly reactive tosylate leaving groups, enables precise and efficient crosslinking and PEGylation of a wide range of molecules. Understanding its molecular architecture and the chemical principles governing its reactivity is paramount for its successful application in creating advanced therapeutic conjugates, functionalized nanoparticles, and novel biomaterials. This guide serves as a foundational resource for harnessing the full potential of this important PEG linker.

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